N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzothiazole and benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions . The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives .
The final step involves coupling the benzothiazole and benzofuran intermediates through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
Compared to similar compounds, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is unique due to its dual benzothiazole and benzofuran structure, which may confer enhanced biological activity and specificity. This dual structure allows for more diverse interactions with biological targets, potentially leading to more effective therapeutic agents .
Properties
Molecular Formula |
C25H20N2O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H20N2O2S/c1-3-16-8-13-21-19(14-16)15(2)23(29-21)24(28)26-18-11-9-17(10-12-18)25-27-20-6-4-5-7-22(20)30-25/h4-14H,3H2,1-2H3,(H,26,28) |
InChI Key |
LSDNYRMWIDFSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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